molecular formula C14H28O2 B12558749 Dodecanoic acid, 3,11-dimethyl- CAS No. 190332-37-7

Dodecanoic acid, 3,11-dimethyl-

Cat. No.: B12558749
CAS No.: 190332-37-7
M. Wt: 228.37 g/mol
InChI Key: RXGAWROKQTVIJW-UHFFFAOYSA-N
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Description

Dodecanoic acid (lauric acid), a saturated medium-chain fatty acid (C12:0), is widely distributed in natural sources such as coconut oil, palm kernel oil, and plant extracts . This article focuses on comparative analyses of dodecanoic acid with structurally similar compounds, including esters, branched-chain fatty acids, and analogues with varying chain lengths.

Properties

CAS No.

190332-37-7

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

3,11-dimethyldodecanoic acid

InChI

InChI=1S/C14H28O2/c1-12(2)9-7-5-4-6-8-10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16)

InChI Key

RXGAWROKQTVIJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Linear Precursors

Alkylation involves introducing methyl groups to a linear dodecanoic acid backbone. This method relies on nucleophilic substitution or electrophilic addition reactions.

Key Approaches

Silver Salt Alkylation

Reaction of silver carboxylates with methyl halides enables selective alkylation. For example, silver laurate reacts with methyl-d₃ bromide to yield methyl-d₃ laurate. While this method demonstrates feasibility for methyl group introduction, extending it to 3,11-dimethyl-dodecanoic acid requires sequential alkylation steps or regioselective catalysts.

Hydro-Alkylation with Alkyl Chloroformates

Ethylaluminum sesquichloride (Et₃Al₂Cl₃) catalyzes hydro-alkylation of unsaturated fatty acids. Methyl 10-undecenoate reacts with isopropyl chloroformate to form branched products. This method shows promise for introducing methyl groups at specific positions but requires optimization for dual substitution.

Method Reagents/Conditions Yield Reference
Silver salt reaction Ag-laurate + CH₃Br, NH₃ ~90%
Et₃Al₂Cl₃-mediated Methyl chloroformate, CH₂Cl₂, 25°C 60–72%

Claisen Condensation Strategies

Claisen condensation builds carbon chains through decarboxylative coupling. Biosynthetic pathways inspire chemical adaptations for branched fatty acid synthesis.

Biosynthetic Pathways

Microbial engineering enables de novo synthesis of fatty acid derivatives. Recent advances focus on ω-functionalized acids for polymer precursors.

Engineered E. coli Systems

A multi-enzyme cascade converts dodecanoic acid to ω-aminododecanoic acid, a nylon 12 monomer. Key steps include:

  • Thioesterase cleavage of C12 acyl-ACP.
  • P450 monooxygenase for ω-hydroxylation.
  • Dehydrogenase oxidation to ω-keto acid.
  • Reductive amination to ω-amino acid.
Step Enzyme/Conditions Conversion Reference
ω-Hydroxylation P450 BM3 variant, NADPH, O₂ >95%
Reductive amination ω-Keto acid + NH₃, NaBH₃CN ~80%

Hydrogenation of Unsaturated Intermediates

Unsaturated precursors are hydrogenated to saturated branched acids. While direct methods are limited, indirect routes via ozonolysis or catalytic hydrogenation are explored.

Catalytic Hydrogenation

11-Dodecenoic acid undergoes hydrogenation with Pd/C or Pt catalysts to yield dodecanoic acid. Pre-hydrogenation alkylation could introduce methyl groups, but regioselectivity remains a challenge.

Substrate Catalyst Conditions Product Reference
11-Dodecenoic acid Pd/C, H₂ 25–50°C, 1–3 atm Dodecanoic acid

Radical Alkylation

Electron transfer-initiated reactions enable radical-mediated alkylation. Perfluoroalkyliodides add to alkenes under UV light, but applications to branched acid synthesis are nascent.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Alkylation High regioselectivity (silver salts) Multiple steps for dimethyl Moderate
Claisen Condensation Flexible chain elongation Complex catalyst systems Low
Biosynthesis Sustainable, renewable feedstocks Strain optimization required High
Hydrogenation Simple reaction conditions Limited to saturated chains High

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 3,11-dimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanoic acid, 3,11-dimethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid, 3,11-dimethyl-, involves its interaction with cellular membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in fatty acid metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Thermal Stability: Dodecanoic Acid vs. Hexadecanoic Acid Ethyl Ester

In pyrolysis studies, dodecanoic acid demonstrated temperature-dependent degradation. At 300°C, it constituted 8.22% of components, decreasing to 0.07% at 400°C due to thermal decomposition into smaller fragments . Comparatively, hexadecanoic acid ethyl ester (C18:0 ethyl ester) showed similar degradation trends but higher initial stability, suggesting that esterification may enhance thermal resistance in longer-chain fatty acids .

Compound Percentage at 300°C Percentage at 400°C
Dodecanoic acid 8.22% 0.07%
Hexadecanoic acid ethyl ester Data not provided Data not provided

Chain-Length Variants: Tetradecanoic and Hexadecanoic Acids

Shorter and longer-chain analogues of dodecanoic acid display distinct physicochemical behaviors:

  • Tetradecanoic acid (C14:0): Found in date palm pollen (2.80%) and bio-oil (4.22%), it shares surfactant properties with dodecanoic acid but has higher melting points due to increased chain length .
  • Hexadecanoic acid (C16:0): A major component in plant extracts (e.g., Kenger), it is less volatile than dodecanoic acid, making it more suitable for lipid-based formulations .
Property Dodecanoic Acid (C12:0) Tetradecanoic Acid (C14:0) Hexadecanoic Acid (C16:0)
Melting Point (°C) 44–46 54–57 63–64
Natural Occurrence (%) 37.96% (GC-MS) 2.48% (GC-MS) 22.58% (Date palm)

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